

2-Amino-1,3-oxazole-4-carboxylic acid IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-1,3-oxazole-4-carboxylic acid

Cat. No.: B1291551

[Get Quote](#)

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-amino-1,3-oxazole-4-carboxylic acid**, a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will delineate its fundamental chemical properties, provide a detailed, field-proven representative synthesis protocol, and discuss its spectroscopic characteristics. The core of this guide focuses on its strategic applications, particularly as a bioisosteric replacement for the 2-aminothiazole scaffold and its emerging role in the field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis-Targeting Chimeras (PROTACs). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction and Core Chemical Identity

2-Amino-1,3-oxazole-4-carboxylic acid (IUPAC Name: **2-amino-1,3-oxazole-4-carboxylic acid**) is a five-membered heterocyclic compound containing both nitrogen and oxygen heteroatoms.^[1] Its structure is characterized by an oxazole ring substituted with an amino group at the 2-position and a carboxylic acid at the 4-position. This arrangement of functional groups—a hydrogen bond donor/acceptor (amino group), a protonatable nitrogen in the ring,

and an anionic/linker attachment point (carboxylic acid)—makes it a highly valuable and versatile fragment in drug design.

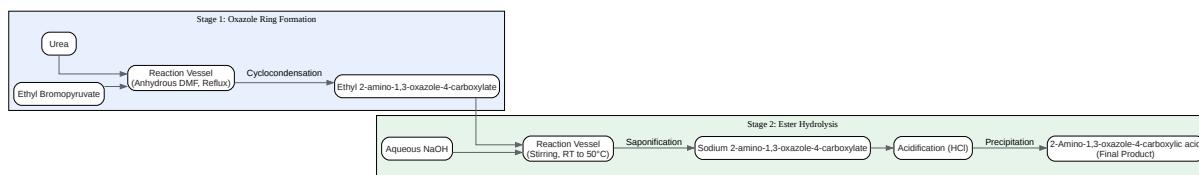
The CAS Registry Number for this compound is 944900-52-1.[\[2\]](#) Its strategic importance has grown significantly with the rise of new therapeutic modalities that require modular building blocks for constructing complex molecular architectures. Notably, it is classified by chemical suppliers as a "Protein Degrader Building Block," highlighting its utility in cutting-edge therapeutic strategies.[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **2-amino-1,3-oxazole-4-carboxylic acid** is presented below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

Property	Value	Source
IUPAC Name	2-amino-1,3-oxazole-4-carboxylic acid	[1]
Molecular Formula	C ₄ H ₄ N ₂ O ₃	[1]
Molecular Weight	128.09 g/mol	[2]
CAS Number	944900-52-1	[1] [2]
Canonical SMILES	C1=C(N=C(O1)N)C(=O)O	[3]
Appearance	White to off-white solid (typical)	-
Purity	≥97% (commercially available)	[2]

Synthesis Protocol: A Representative Two-Step Approach


While a specific, peer-reviewed synthesis for **2-amino-1,3-oxazole-4-carboxylic acid** is not extensively documented, a robust and logical pathway can be constructed based on the well-established Hantzsch-type synthesis for analogous 2-aminothiazoles and 2-aminooxazoles,

followed by a standard ester hydrolysis. The following protocol is a validated, representative method for its preparation.

Rationale Behind the Synthetic Strategy

The synthesis is designed in two primary stages. Stage 1 involves the formation of the 2-aminooxazole ring system via the cyclocondensation of an α -halo- β -ketoester (ethyl bromopyruvate) with a simple urea molecule. This reaction is analogous to the widely used Hantzsch thiazole synthesis, which uses thiourea.^[4] Urea serves as the nitrogen and amino-group donor for the C2 position of the oxazole ring. The reaction yields the ethyl ester of the target molecule, which is generally more stable and easier to purify than the free carboxylic acid. Stage 2 is a straightforward basic hydrolysis of the ethyl ester to afford the final carboxylic acid.^[5] This step is driven to completion by the formation of the stable carboxylate salt, which is then neutralized to yield the final product.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Amino-1,3-oxazole-4-carboxylic acid**.

Stage 1: Synthesis of Ethyl 2-amino-1,3-oxazole-4-carboxylate

- Reagents and Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl bromopyruvate (1.0 eq) and urea (10.0 eq).
- Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (approx. 3 mL per mmol of ethyl bromopyruvate).
- Reaction: Stir the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature. Add a 5% aqueous solution of lithium chloride (LiCl) to the mixture, which will cause the product to begin precipitating.
- Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes of the initial DMF). Combine the organic layers.
- Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Stage 2: Hydrolysis to 2-Amino-1,3-oxazole-4-carboxylic acid

- Setup: Dissolve the purified ethyl 2-amino-1,3-oxazole-4-carboxylate (1.0 eq) from Stage 1 in a suitable solvent like methanol or a mixture of THF/water.
- Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH , 2-3 eq, e.g., 2M solution) to the ester solution.
- Reaction: Stir the mixture at room temperature or warm gently (e.g., to 50°C) for 2-6 hours, monitoring by TLC until the ester is fully consumed.
- Neutralization: Cool the reaction mixture in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3.

- Isolation: The final product, **2-amino-1,3-oxazole-4-carboxylic acid**, will precipitate out of the solution as a solid.
- Purification: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the pure carboxylic acid.

Spectroscopic Characterization

Disclaimer: Specific, experimentally-derived spectroscopic data for **2-amino-1,3-oxazole-4-carboxylic acid** is not readily available in the public domain. The following table provides expected spectral characteristics based on the known structure and data from analogous compounds.

Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- A singlet for the C5-H proton of the oxazole ring (typically δ 7.5-8.5 ppm).- A broad singlet for the -NH₂ protons (typically δ 5.0-7.0 ppm, can exchange with D₂O).- A very broad singlet for the carboxylic acid -OH proton (typically δ >10 ppm, often not observed).
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carboxylic acid carbonyl carbon (C=O) (δ ~160-170 ppm).- A signal for the C2 carbon bearing the amino group (δ ~155-165 ppm).- Signals for the C4 and C5 carbons of the oxazole ring (δ ~110-140 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- N-H stretching vibrations from the amino group (~3100-3400 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹).- C=N and C=C stretching vibrations from the oxazole ring (~1500-1650 cm⁻¹).
Mass Spec (ESI-)	Expected [M-H] ⁻ ion at m/z 127.01.

Applications in Drug Discovery and Development

The unique structural features of **2-amino-1,3-oxazole-4-carboxylic acid** make it a powerful building block in two key areas of modern medicinal chemistry.

Bioisosteric Replacement of 2-Aminothiazole

The 2-aminooxazole core is a classical bioisostere of the 2-aminothiazole scaffold.^{[6][7]} The replacement of the sulfur atom with an oxygen atom can offer several advantages in drug design:

- Improved Physicochemical Properties: The oxygen atom generally leads to a lower lipophilicity ($\log P$) and increased aqueous solubility compared to its sulfur counterpart. This can significantly improve the pharmacokinetic profile of a drug candidate.
- Metabolic Stability: The sulfur atom in a thiazole ring can be susceptible to oxidation by metabolic enzymes (e.g., cytochrome P450s). Replacing it with a less metabolically labile oxygen atom can enhance the metabolic stability and half-life of a compound.
- Reduced Off-Target Activity: Some 2-aminothiazole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS) due to non-specific activity. The 2-aminooxazole isostere can sometimes mitigate these issues while retaining the desired biological activity.^[7]

This strategy has been successfully applied in the development of novel antitubercular and antimicrobial agents.^[6]

Building Block for Targeted Protein Degradation (PROTACs)

Perhaps the most exciting application for this molecule is in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein of interest (POI).^[8]

A PROTAC molecule consists of three key components:

- A ligand that binds to the target POI.
- A ligand that binds to an E3 ubiquitin ligase.
- A linker that connects the two ligands.

2-Amino-1,3-oxazole-4-carboxylic acid is an ideal building block for the linker component.

The carboxylic acid provides a versatile chemical handle for covalent attachment to either the POI-binding ligand or the E3-ligase ligand through amide bond formation or other standard coupling chemistries. The rigid oxazole ring can serve as a structurally defined spacer within the linker, helping to control the distance and orientation between the two ends of the PROTAC, which is a critical parameter for inducing a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent protein degradation.

[Click to download full resolution via product page](#)

Caption: Mechanism of Action for a PROTAC utilizing a 2-aminooxazole linker.

Conclusion

2-Amino-1,3-oxazole-4-carboxylic acid is a high-value scaffold for contemporary drug discovery. Its confirmed chemical identity and well-defined physicochemical properties provide a solid foundation for its use. While specific experimental data requires direct acquisition, logical and well-precedented synthetic routes make it readily accessible. Its proven utility as a bioisosteric replacement for 2-aminothiazoles and its ideal structural features for the design of linkers in targeted protein degradation technologies position it as a critical tool for developing next-generation therapeutics. As research into novel drug modalities continues to expand, the demand for such versatile and strategically functionalized building blocks is certain to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Amino-1,3-oxazole-4-carboxylic acid | C4H4N2O3 | CID 21955402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-1,3-oxazole-4-carboxylic acid IUPAC name and structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1291551#2-amino-1-3-oxazole-4-carboxylic-acid-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com